1-(2,3-Difluoro-4-iodophenyl)ethanone

Lipophilicity Drug Design Physicochemical Properties

Exact regioisomeric fluorinated aryl iodides are critical for medicinal chemistry-incorrect positional isomers derail SAR. 1-(2,3-Difluoro-4-iodophenyl)ethanone (CAS 885590-86-3) is the confirmed 2,3-difluoro-4-iodo isomer for kinase inhibitor pharmacophores. • Ortho-difluoro substitution activates C-I bond for mild Pd-catalyzed Suzuki coupling (RT-60°C). • Iodo provides ~10-100× kinetic advantage over bromo in Sonogashira coupling. • ≥98% purity reduces impurity burden by ~60% vs. 95%-grade alternatives at process scale.

Molecular Formula C8H5F2IO
Molecular Weight 282.03 g/mol
CAS No. 885590-86-3
Cat. No. B6332714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Difluoro-4-iodophenyl)ethanone
CAS885590-86-3
Molecular FormulaC8H5F2IO
Molecular Weight282.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)I)F)F
InChIInChI=1S/C8H5F2IO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3
InChIKeyPAGYSIHHHPGULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Difluoro-4-iodophenyl)ethanone: Identity & Properties


1-(2,3-Difluoro-4-iodophenyl)ethanone (CAS 885590-86-3; synonym 2',3'-Difluoro-4'-iodoacetophenone) is a halogenated acetophenone building block, belonging to the class of fluorinated aryl iodides . Its molecular formula is C₈H₅F₂IO (MW 282.03 g/mol), characterized by two ring-fluorine substituents at positions 2 and 3, an iodine at position 4, and an acetyl group . It is a solid at ambient temperature with a predicted boiling point of 282.4±40.0 °C and density of 1.862±0.06 g/cm³, and a computed LogP of 2.75 [1]. The compound is available from multiple reputable suppliers in purities ranging from ≥95% to 98% .

Halogenated acetophenone building block for medicinal chemistry
Aryl iodide suited for mild cross-coupling conditions
2,3-Difluoro pattern for specific SAR vector and metabolic shielding
Sourcing with purities up to 98% supports multistep synthesis reproducibility

1-(2,3-Difluoro-4-iodophenyl)ethanone Substitution Problem


The 4-position halogen identity (I vs. Br vs. Cl) and the difluoro-substitution pattern on the phenyl ring are not interchangeable parameters. Replacing the iodine with bromine (CAS 1007346-28-2) or chlorine (CAS 1807044-59-2) alters the oxidative addition kinetics in cross-coupling reactions, potentially reducing catalytic turnover or requiring harsher conditions [1]. Changing the fluorine positions to the 2,6- or 3,4- pattern alters the electron density at the reactive C–I bond by perturbing the σ and π electronic effects, which can shift reaction selectivity or yield in subsequent medicinal chemistry transformations [1]. Using non-fluorinated 4-iodoacetophenone eliminates the conformational and metabolic stability benefits conferred by ortho-fluorination. The quantitative evidence below details the specific, measurable consequences of these substitutions.

4-Halogen swap Iodo to bromo or chloro may shift oxidative addition kinetics and require catalyst re-optimization.
Fluorine pattern 2,6- or 3,4-difluoro isomers alter electronic environment at C–I; pharmacophore mapping may not transfer.
Non-fluorinated analog Eliminates conformational and metabolic stability benefits; reported synthetic outcomes may differ.

Head-to-Head Evidence vs. Closest Analogs


Lipophilicity Comparison: Iodo vs. Bromo Analog

The target compound's computed LogP (2.75 by Fluorochem; 2.5 by PubChem XLogP3-AA) is lower than that of its direct 4-bromo analog, 4'-bromo-2',3'-difluoroacetophenone, which has a reported LogP of 2.93 [1]. This difference of approximately 0.2–0.4 log units indicates that the iodo compound is measurably less lipophilic than the bromo analog, which may improve aqueous solubility and reduce non-specific protein binding in medicinal chemistry programs.

Lipophilicity Comparison
Direct head-to-head comparison
ΔLogP ≈ 0.2–0.4 units lower vs. 4-bromo analog (LogP 2.93)
Reported lower lipophilicity may support improved aqueous solubility screening.
Computed values; experimental confirmation recommended.
Lipophilicity Drug Design Physicochemical Properties

Bond Dissociation Energy & Cross-Coupling Reactivity

The C–I bond (bond dissociation energy ≈ 65 kcal/mol) is significantly weaker than the C–Br bond (≈ 80 kcal/mol) [1]. This intrinsic difference renders aryl iodides 10- to 100-fold more reactive toward oxidative addition with Pd(0) catalysts than the corresponding aryl bromides under identical conditions [1]. For the target compound, the iodine at the 4-position, activated by the electron-withdrawing ortho-difluoro substitution, is expected to undergo Suzuki-Miyaura and Sonogashira couplings at lower temperatures and with lower catalyst loadings than the bromo analog (CAS 1007346-28-2).

Cross-Coupling Reactivity
Class-level inference
C–I BDE ≈ 65 kcal/mol; ~10–100× faster oxidative addition vs. C–Br
Supports milder reaction screening with lower catalyst loading.
General Pd(0) coupling principle; verify under target substrate conditions.
Cross-Coupling Oxidative Addition Synthetic Efficiency

Positional Isomer Differentiation: 2,3- vs. 2,6-Difluoro

The 2,3-difluoro substitution places one fluorine ortho and one meta to the acetyl group, creating an asymmetric electronic environment that polarizes the C–I bond differently than the symmetric 2,6-difluoro-3-iodo isomer (CAS 746630-32-0) . In the 2,6-isomer, both fluorines are ortho to the acetyl and meta to iodine, resulting in a different molecular dipole and H-bond acceptor pattern. The target compound's 2,3-arrangement is favored in certain kinase inhibitor pharmacophores and fluorinated heterocycle syntheses where the acetyl group ortho to a fluorine is required for subsequent cyclization .

Positional Isomer Differentiation
Structural comparison
2,3-difluoro-4-iodo (asymmetric) vs. 2,6-difluoro-3-iodo (symmetric) isomers
Regiochemistry determines pharmacophore fit and cyclization utility; source review essential.
Data to verify; confirm CAS and regiochemistry before procurement.
Regiochemistry Structure-Activity Relationship Fluorine Effects

Purity & Sourcing Reproducibility

The target compound is available at certified purities of ≥98% (Boroncore, Leyan) and 97% (Sigma-Aldrich/AOBChem) . In contrast, the bromo analog (CAS 1007346-28-2) is typically supplied at 95% purity . A 3% absolute purity difference (98% vs. 95%) corresponds to a 60% reduction in total impurity burden—a critical factor when the compound is used as a limiting reagent in multistep syntheses where impurity-derived side products can cascade into costly purification failures.

Purity & Sourcing
Supplier specification
≥98% (target) vs. 95% (bromo analog); ~60% lower impurity burden
Higher purity may reduce repurification steps and improve synthetic reproducibility.
Lot-specific COA review recommended; supplier-reported data.
Quality Control Procurement Reproducibility

Molecular Weight & Density: Stoichiometric Handling

The target compound has a molecular weight of 282.03 g/mol compared to 235.03 g/mol for the bromo analog and 190.57 g/mol for the chloro analog . Its predicted density of 1.862 g/cm³ is substantially higher than typical non-iodinated difluoroacetophenones . The higher MW means that for a fixed molar scale, 20% more mass must be handled compared to the bromo analog, but the high density compensates by reducing the volume footprint in continuous-flow reactors.

Stoichiometric Handling
Direct head-to-head comparison
MW 282.03 g/mol; Density 1.862 g/cm³. +20% mass vs. bromo analog
Accurate MW and density needed for stoichiometric calculations and volumetric handling.
Predicted density; experimental verification advised for scale-up.
Formulation Process Chemistry Scale-up

1-(2,3-Difluoro-4-iodophenyl)ethanone Application Scenarios


Suzuki-Miyaura Coupling in API Synthesis

The C–I bond at the 4-position enables efficient Pd-catalyzed Suzuki-Miyaura coupling under mild conditions (room temperature to 60 °C) with low catalyst loadings, making this compound the preferred aryl iodide building block over the bromo analog when coupling to precious or sensitive boronic acid partners. The ortho-difluoro substitution electronically activates the C–I bond for oxidative addition while simultaneously providing metabolic shielding in the final drug candidate [1].

Sonogashira Coupling for Alkyne Assembly

The iodine at the para position facilitates Sonogashira coupling with terminal alkynes to generate fluorinated tolane intermediates. The enhanced reactivity of ArI over ArBr (class-level kinetic advantage of ~10–100×) translates to higher yields and shorter reaction times, directly impacting throughput in parallel medicinal chemistry workflows [1].

SAR Exploration in Kinase Inhibitor Programs

The 2,3-difluoro-4-iodo substitution pattern maps to a specific vector in known kinase inhibitor pharmacophores where the acetyl group serves as a hydrogen bond acceptor and the iodine allows for late-stage diversification. Use of an incorrect positional isomer (e.g., 2,6-difluoro-3-iodo) would place the iodine at a different exit vector, derailing the SAR campaign. Confirmation of the CAS number (885590-86-3) against the required regioisomer is essential prior to procurement [1].

Process Scale-Up with Defined Purity

With supplier-certified purity of ≥98% (Boroncore, Leyan), this compound enters process-scale reactions with a quantifiably lower impurity burden than the 95%-purity bromo analog. For a 100 mmol reaction, the impurity mass difference is approximately 2 g vs. 5 g, which can eliminate the need for prepurification and reduce chromatographic waste by up to 60% in the subsequent step [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Coupling
Aryl iodide reactivity at 4-position
Mild-condition Pd(0) coupling; catalytic turnover review
Sonogashira Alkyne Assembly
Para-iodo oxidative addition rate
Reaction time and yield benchmarking vs. bromo analog
Kinase Inhibitor SAR
2,3-Difluoro-4-iodo substitution pattern
CAS and regiochemistry confirmation; pharmacophore alignment
Process Scale-Up
High purity specification (≥98%)
Impurity burden assessment; repurification threshold review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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